6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one
Overview
Description
6-Chloro-4-phenyl-3-vinylquinolin-2(1H)-one (C7H6ClNO) is a heterocyclic compound with a quinoline ring structure and a vinyl group. It is a colorless solid that is soluble in organic solvents and has a melting point of 70-71°C. C7H6ClNO is a versatile molecule that has been used in various research fields, such as medicinal chemistry, organic synthesis, and materials science.
Scientific Research Applications
6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one has been used in several scientific research areas. It has been studied as a potential inhibitor of human immunodeficiency virus (HIV) reverse transcriptase, and has been found to be a potent inhibitor of the enzyme. In addition, 6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one has been used in the synthesis of several heterocyclic compounds, such as quinolines, quinazolines, and quinoxalines. 6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one has also been used in the synthesis of a variety of other organic compounds, such as pyrroles, pyridines, and indoles.
Mechanism Of Action
The mechanism of action of 6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one is not completely understood. However, it is believed that the compound acts as an inhibitor of HIV reverse transcriptase by binding to the active site of the enzyme and blocking the enzyme’s ability to catalyze the conversion of viral RNA to DNA.
Biochemical And Physiological Effects
The biochemical and physiological effects of 6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one have not been fully studied. However, studies have shown that the compound is a potent inhibitor of HIV reverse transcriptase, and thus may have potential therapeutic applications in the treatment of HIV. In addition, 6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one has been shown to have antimicrobial activity against several bacterial species, including Staphylococcus aureus and Bacillus subtilis.
Advantages And Limitations For Lab Experiments
6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available from chemical suppliers. In addition, the compound is soluble in organic solvents and has a relatively low melting point, making it easy to work with. However, 6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one is also limited in its use in laboratory experiments due to its relatively low solubility in aqueous solutions.
Future Directions
The potential applications of 6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one are vast, and further research is needed to fully explore the compound’s potential. Possible future directions include further study of the compound’s mechanism of action, as well as its potential therapeutic applications in the treatment of HIV. Additionally, further research could be done on the compound’s antimicrobial activity, and its potential applications in the development of new antibiotics. Finally, further investigation could be done on the compound’s potential use in the synthesis of other organic compounds.
properties
IUPAC Name |
6-chloro-3-ethenyl-4-phenyl-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO/c1-2-13-16(11-6-4-3-5-7-11)14-10-12(18)8-9-15(14)19-17(13)20/h2-10H,1H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBFZYDAHWRXMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90488494 | |
Record name | 6-Chloro-3-ethenyl-4-phenylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90488494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-phenyl-3-vinylquinolin-2(1H)-one | |
CAS RN |
62452-22-6 | |
Record name | 6-Chloro-3-ethenyl-4-phenylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90488494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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